molecular formula C11H12Cl2FNO B162130 n,n-Bis(2-chloroethyl)-4-fluorobenzamide CAS No. 1736-40-9

n,n-Bis(2-chloroethyl)-4-fluorobenzamide

Cat. No.: B162130
CAS No.: 1736-40-9
M. Wt: 264.12 g/mol
InChI Key: QFDYYVBJXLFPNP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with N,N-bis(2-chloroethyl)amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-chloroethyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms in the 2-chloroethyl groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Major Products Formed

    Nucleophilic substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

N,N-Bis(2-chloroethyl)-4-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential use as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties, such as polymers and coatings.

    Biological Research: It is used as a tool compound to study the effects of alkylating agents on biological systems and to develop new therapeutic strategies.

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-4-fluorobenzamide involves the alkylation of DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the disruption of cellular processes and ultimately induces cell death. The molecular targets include DNA bases, particularly guanine, which forms covalent bonds with the compound.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-chloroethyl)benzamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    N,N-Bis(2-chloroethyl)-4-nitrobenzamide: Contains a nitro group instead of a fluorine atom, which can influence its chemical properties and applications.

    N,N-Bis(2-chloroethyl)-4-methylbenzamide: Has a methyl group instead of a fluorine atom, altering its steric and electronic properties.

Uniqueness

N,N-Bis(2-chloroethyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can enhance its lipophilicity and metabolic stability. This can lead to improved pharmacokinetic properties and potentially greater efficacy in medicinal applications.

Properties

IUPAC Name

N,N-bis(2-chloroethyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2FNO/c12-5-7-15(8-6-13)11(16)9-1-3-10(14)4-2-9/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDYYVBJXLFPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N(CCCl)CCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289802
Record name n,n-bis(2-chloroethyl)-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1736-40-9
Record name NSC64371
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64371
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n-bis(2-chloroethyl)-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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